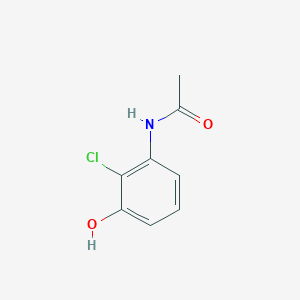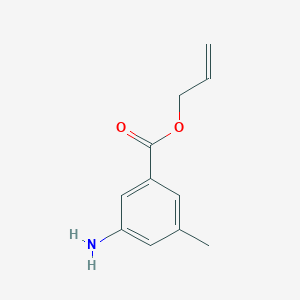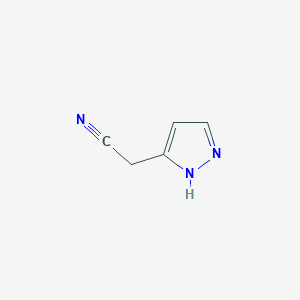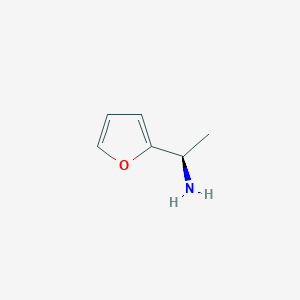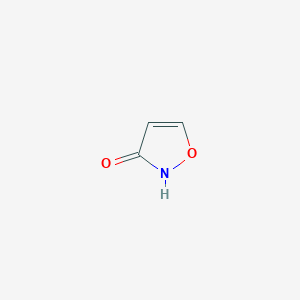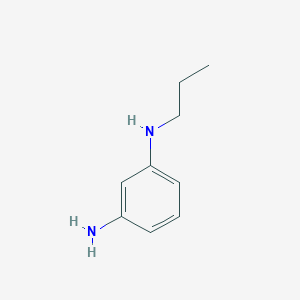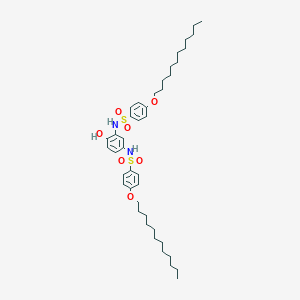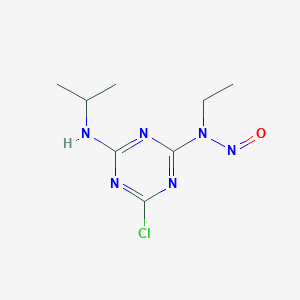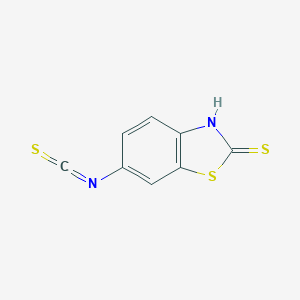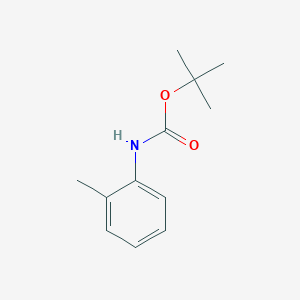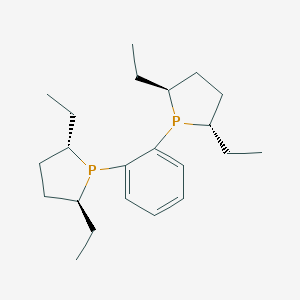
Ethyl-duphos, (S,S)-
描述
It is part of the DuPhos family of ligands, which are widely used in asymmetric synthesis, particularly in catalytic asymmetric hydrogenation reactions . These ligands are known for their high enantioselectivity and efficiency in various chemical transformations.
准备方法
The synthesis of Ethyl-duphos, (S,S)- involves the preparation of the corresponding chiral diol, which is then converted to the cyclic sulfate. This intermediate is subsequently reacted with lithiated phenylbisphosphine to form the desired diphosphine ligand . The industrial production of Ethyl-duphos, (S,S)- typically involves large-scale asymmetric hydrogenation processes, which are optimized for high substrate-to-catalyst ratios and high turnover frequencies .
化学反应分析
Ethyl-duphos, (S,S)- is primarily used in asymmetric hydrogenation reactions. It forms highly active catalysts when ligated to metal complexes such as rhodium or ruthenium . These catalysts exhibit exceptional chemoselectivity and enantioselectivity in the reduction of various unsaturated substrates, including enamides, ketones, and imines . The major products formed from these reactions are chiral amines and alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
科学研究应用
Ethyl-duphos, (S,S)- has a wide range of applications in scientific research. In chemistry, it is used as a ligand in catalytic asymmetric hydrogenation reactions to produce chiral compounds with high enantioselectivity . In biology and medicine, these chiral compounds are often used as intermediates in the synthesis of drugs and other bioactive molecules . In the industrial sector, Ethyl-duphos, (S,S)- is employed in the large-scale production of single-enantiomer compounds, which are essential for the manufacture of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of Ethyl-duphos, (S,S)- involves its coordination to a metal center, such as rhodium or ruthenium, to form a highly active catalytic complex . This complex facilitates the transfer of hydrogen to the substrate, resulting in the reduction of unsaturated bonds. The chiral environment created by the Ethyl-duphos ligand ensures high enantioselectivity in the formation of the product . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the metal complex and the specific substrate being reduced .
相似化合物的比较
Ethyl-duphos, (S,S)- is part of the DuPhos family of ligands, which also includes other chiral diphosphine ligands such as Me-DuPhos and BPE . Compared to these similar compounds, Ethyl-duphos, (S,S)- offers superior enantioselectivity and chemoselectivity in a wide range of catalytic transformations . Other similar compounds include DIOP, DIPAMP, and CHIRAPHOS, which were known before the invention of DuPhos ligands but are generally less effective in asymmetric hydrogenation reactions .
属性
IUPAC Name |
(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVCHDNSTMEUCS-MUGJNUQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159927 | |
| Record name | Ethyl-duphos, (S,S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136779-28-7 | |
| Record name | (2S,2′S,5S,5′S)-1,1′-(1,2-Phenylene)bis[2,5-diethylphospholane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136779-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl-duphos, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-duphos, (S,S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL-DUPHOS, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRI8026KMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What type of reactions is Ethyl-Duphos, (S,S)- commonly used for in catalysis?
A1: Ethyl-Duphos, (S,S)- is frequently used as a chiral ligand in transition metal-catalyzed asymmetric hydrogenation reactions. [, , , , , , , , ]
Q2: Which transition metals are typically used with Ethyl-Duphos, (S,S)- in catalytic applications?
A2: Rhodium (Rh) and ruthenium (Ru) are the most common transition metals employed with Ethyl-Duphos, (S,S)- in asymmetric hydrogenation reactions. [, , , , , , , , ]
Q3: Can you elaborate on the role of Ethyl-Duphos, (S,S)- in asymmetric hydrogenation reactions?
A3: Ethyl-Duphos, (S,S)- acts as a chiral ligand, coordinating to the metal center (typically Rh or Ru) and creating a chiral environment around the catalyst. This chiral environment leads to preferential formation of one enantiomer over the other during the hydrogenation of prochiral substrates. [, , , ]
Q4: What types of substrates are efficiently hydrogenated with Ethyl-Duphos, (S,S)- based catalysts?
A4: Ethyl-Duphos, (S,S)- based catalysts have shown remarkable efficacy in the asymmetric hydrogenation of various substrates, including:* Unfunctionalized enamines: Leading to chiral amines with high enantiomeric excess (ee). []* Dehydroamino acids: An efficient route to enantiomerically pure amino acid derivatives. []* Itaconates: Providing access to enantiomerically enriched 2-alkylsuccinates. []* α-(acetyloxy)- and α-(benzoyloxy)acrylates: Yielding highly enantioenriched α-hydroxy esters and 1,2-diols. []* Dehydroamino acid 7: Used in the synthesis of (2S,6S)- and meso-Diaminopimelic acids. []
Q5: Are there specific structural features in Ethyl-Duphos, (S,S)- that contribute to its success in asymmetric catalysis?
A5: Yes, the C2-symmetry of Ethyl-Duphos, (S,S)- and the rigid, well-defined chiral pocket created by the two phospholane rings contribute to its high enantioselectivity. The ethyl substituents on the phospholane rings further influence the steric environment around the metal center, fine-tuning the enantioselectivity for different substrates. [, , , ]
Q6: How does the performance of Ethyl-Duphos, (S,S)- compare to other chiral diphosphine ligands?
A6: The efficiency of Ethyl-Duphos, (S,S)- is often compared to other widely used chiral diphosphine ligands such as BINAP, DIOP, Me-DuPHOS, and TangPhos. In many cases, Ethyl-Duphos, (S,S)- demonstrates comparable or superior enantioselectivity and reactivity, particularly in the hydrogenation of specific substrates. [, , , , ] For instance, in the asymmetric hydrogenation of β-(acylamino)acrylates, Rh-Ethyl-Duphos catalyst exhibited high enantioselectivity, outperforming Rh-DIOP and Rh-BINAP systems. []
Q7: Are there any limitations or drawbacks associated with the use of Ethyl-Duphos, (S,S)- in catalysis?
A7: While Ethyl-Duphos, (S,S)- is a powerful ligand for asymmetric catalysis, some potential limitations exist:
- Substrate scope: Although versatile, Ethyl-Duphos, (S,S)- may not be the optimal choice for all substrates, and other chiral ligands might be required to achieve high enantioselectivity in certain reactions. []
- Sensitivity to reaction conditions: The performance of Ethyl-Duphos, (S,S)- can be influenced by factors like solvent, temperature, and pressure, necessitating careful optimization of reaction conditions. [, , , ]
Q8: Have computational methods been used to study Ethyl-Duphos, (S,S)- and its catalytic activity?
A8: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to study:
- The mechanism of Ethyl-Duphos, (S,S)- catalyzed reactions: Providing valuable insights into the reaction pathway, intermediates, and transition states involved. []
- The origin of enantioselectivity: Rationalizing the observed enantiomeric excesses and assisting in the design of improved catalysts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
